Hexandraside B
CAS No.: 128988-54-5
Cat. No.: VC21233361
Molecular Formula: C41H52O21
Molecular Weight: 880.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128988-54-5 |
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Molecular Formula | C41H52O21 |
Molecular Weight | 880.8 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C41H52O21/c1-15(2)6-11-20-22(57-39-32(51)30(49)27(46)23(13-42)58-39)12-21(44)25-29(48)38(35(60-36(20)25)18-7-9-19(54-5)10-8-18)62-41-34(53)37(26(45)16(3)56-41)61-40-33(52)31(50)28(47)24(59-40)14-55-17(4)43/h6-10,12,16,23-24,26-28,30-34,37,39-42,44-47,49-53H,11,13-14H2,1-5H3/t16-,23+,24+,26-,27+,28-,30-,31-,32+,33+,34+,37+,39+,40-,41-/m0/s1 |
Standard InChI Key | SCGIMZSPRPPEMA-AYTNJEMSSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)C)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O |
Introduction
Chemical Identity and Structure
Molecular Characteristics
Hexandraside B (CAS No. 128988-54-5) is characterized by the molecular formula C41H52O21 and has a molecular weight of 880.8 g/mol . The compound possesses a complex structural arrangement typical of prenylated flavonol glycosides. Its full IUPAC name is [(2R,3R,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate . This elaborate name reflects the compound's multiple chiral centers and complex glycosylation pattern.
Structurally, Hexandraside B can be described as Anhydroicaritin 3-(6-O-acetylgalactosyl(1-3)rhamnoside)-7-glucoside . The compound features an anhydroicaritin core (a prenylated flavonol aglycone) with three sugar moieties attached: a 6-O-acetylgalactosyl(1-3)rhamnoside unit at position 3 and a glucoside at position 7.
Structural Features and Classification
Hexandraside B belongs to the prenylated flavonol glycoside class of compounds. Its structure includes:
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A flavonol skeleton with a characteristic 3-hydroxyflavone backbone
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A 3-methylbut-2-enyl (prenyl) group at the C-8 position
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A methoxy group at the 4′ position of the B-ring
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A 6-O-acetylgalactosyl(1-3)rhamnoside moiety linked to the C-3 hydroxyl group
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A glucoside unit attached at the C-7 position
Table 1: Physical and Chemical Properties of Hexandraside B
Property | Value |
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Molecular Formula | C41H52O21 |
Molecular Weight | 880.8 g/mol |
CAS Number | 128988-54-5 |
Standard InChIKey | SCGIMZSPRPPEMA-AYTNJEMSSA-N |
Physical State | Solid |
Stereochemistry | Multiple defined stereocenters |
Creation Date in PubChem | 2005-08-08 |
Last Modified | 2025-04-05 |
Natural Sources and Occurrence
Botanical Distribution
Hexandraside B has been primarily reported in two genera of the Berberidaceae family:
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Vancouveria: Specifically documented in Vancouveria hexandra, where it was first identified .
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Epimedium: Found in various species of this genus, which are widely used in traditional Chinese medicine.
These plants are perennial herbs distributed across regions of Asia, North America, and Europe. The compound's presence across related genera highlights evolutionary conservation of certain biosynthetic pathways within the Berberidaceae family.
Traditional Medicinal Context
Plants containing Hexandraside B, particularly Epimedium species, have a long history of use in traditional Chinese medicine, where they are known as "Yinyanghuo" or "Horny Goat Weed" . These plants have been used for various medicinal purposes, including:
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As tonics for strengthening bones and muscles
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For treating kidney and liver ailments
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For improving sexual function
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As general health-promoting agents
The flavonoid constituents, including Hexandraside B, are considered important contributors to the pharmacological effects of these plants, although specific activities of individual compounds are still being elucidated.
Isolation and Analysis Methods
Extraction Techniques
The isolation of Hexandraside B from plant material requires sophisticated extraction methods due to its complex structure and the presence of numerous related compounds. Pressurized liquid extraction (PLE) has been established as an effective technique for obtaining Hexandraside B and related flavonoids from Epimedium species .
The PLE method offers several advantages over conventional extraction techniques, including:
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Reduced extraction time
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Lower solvent consumption
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Improved extraction efficiency
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Better reproducibility
This technique has been successfully applied for the simultaneous extraction of 15 flavonoids, including Hexandraside B, from different Epimedium species .
Analytical Methods
High-performance liquid chromatography (HPLC) with diode-array detection represents the primary analytical method for the identification and quantification of Hexandraside B in plant extracts. In a comprehensive study by Chen et al., a validated HPLC method was developed for the simultaneous determination of 15 flavonoids, including Hexandraside B, from Epimedium species .
The analytical parameters include:
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Separation on a Zorbax SB-C18 analytical column (250 mm × 4.6 mm I.D., 5 μm)
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Gradient elution with water and acetonitrile
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Detection at 270 nm wavelength
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Good linearity (r² > 0.9997) within test ranges
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Low detection limits (LOD < 1.31 ng on column)
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Excellent reproducibility (RSD < 3.8% for intra- and inter-day analysis)
Table 2: Analytical Methods for Identification and Quantification of Hexandraside B
Method | Parameters | Performance Characteristics | Applications |
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HPLC-DAD | Column: Zorbax SB-C18 (250×4.6 mm, 5 μm) Mobile phase: Water-acetonitrile gradient Detection: 270 nm | Linearity: r² > 0.9997 LOD: < 1.31 ng LOQ: < 2.62 ng RSD: < 3.8% Recovery: 90.5-106.8% | Quantitative analysis in plant extracts Quality control of herbal materials |
LC-MS | Similar chromatographic conditions with mass spectrometric detection | Enhanced specificity and structural confirmation capabilities | Identification in complex matrices Structural elucidation |
PLE-HPLC | Optimized temperature and pressure conditions for extraction followed by HPLC | Efficient extraction and reliable quantification | Comprehensive phytochemical profiling |
Structural Relationships with Other Flavonoids
Comparison with Related Hexandrasides
Hexandraside B is part of a series of related compounds isolated from Vancouveria and Epimedium species. These related compounds include Hexandraside A, C, D, E, and F, each with distinct structural features but sharing a common prenylated flavonol core. Understanding the structural relationships between these compounds provides insights into their biosynthetic pathways and potential structure-activity relationships.
Table 3: Comparison of Hexandraside B with Related Compounds
Research Applications and Significance
Chemotaxonomic Significance
Hexandraside B and related flavonoid glycosides serve as important chemotaxonomic markers for the Berberidaceae family, particularly for the genera Epimedium and Vancouveria. The distribution and relative abundance of these compounds provide valuable data for understanding evolutionary relationships within this plant family.
A pharmacophylogenetic study of the Berberidaceae has utilized chemical constituents, including flavonoids like Hexandraside B, to elucidate phylogenetic relationships within this plant family . Such studies demonstrate the value of these specialized metabolites as taxonomic markers.
Quality Control Applications
The presence and concentration of Hexandraside B, along with other flavonoids, can serve as quality markers for the authentication and standardization of herbal materials derived from Epimedium species. Hierarchical clustering analysis based on the characteristics of 15 investigated flavonoid peaks in HPLC profiles, including Hexandraside B, has been used to classify Epimedium samples into distinct chemotypes .
This application is particularly important for:
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Authentication of herbal material
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Quality control in herbal product manufacturing
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Standardization of research materials
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Regulatory compliance for botanical products
Analytical Challenges and Future Research Directions
Analytical Challenges
The analysis of Hexandraside B presents several challenges due to:
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Structural complexity and the presence of multiple stereogenic centers
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Co-occurrence with numerous structurally similar flavonoids in plant extracts
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Potential for degradation during extraction and analysis procedures
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Limited availability of authentic reference standards
These challenges necessitate the development of sophisticated analytical methods with high specificity and sensitivity for reliable identification and quantification.
Future Research Directions
Several promising research avenues for Hexandraside B include:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume